N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide
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Overview
Description
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide typically involves multi-step organic reactions. The starting materials often include (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol and 2-aminobenzoxazole. The key steps in the synthesis may involve:
Formation of the Indane Derivative: This can be achieved through the reduction of indanone derivatives using reducing agents like sodium borohydride.
Coupling Reaction: The indane derivative is then coupled with 2-aminobenzoxazole using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form more saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indanone derivatives, while reduction could produce fully saturated indane compounds.
Scientific Research Applications
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.
Mechanism of Action
The mechanism by which N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide exerts its effects is largely dependent on its interaction with molecular targets. The indane and benzoxazole moieties can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact pathways involved would depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol: A precursor in the synthesis of the compound, known for its use in chiral synthesis.
2-aminobenzoxazole: Another precursor, commonly used in the synthesis of heterocyclic compounds.
Uniqueness
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide stands out due to its combined structural features of indane and benzoxazole, which confer unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.
Properties
CAS No. |
2624108-49-0 |
---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 |
Purity |
95 |
Origin of Product |
United States |
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